molecular formula C19H22N4O3 B7716577 methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate

methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate

Cat. No. B7716577
M. Wt: 354.4 g/mol
InChI Key: WZMXPVCZACJKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate is a chemical compound that has been recently studied for its potential uses in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications. In

Scientific Research Applications

Friedländer Condensation: The Friedländer condensation is a classic method for constructing 1H-pyrazolo[3,4-b]quinolines. It involves the cyclization of an arylamine and an α,β-unsaturated ketone or aldehyde.

Synthesis from Anthranilic Acid Derivatives: Anthranilic acid derivatives serve as precursors for 1H-pyrazolo[3,4-b]quinolines. These compounds undergo cyclization reactions to form the target structures.

Multicomponent Synthesis: Multicomponent reactions provide efficient routes to 1H-pyrazolo[3,4-b]quinolines. These reactions involve multiple starting materials and lead to diverse substitution patterns.

Photophysical Properties

1H-pyrazolo[3,4-b]quinolines exhibit intriguing photophysical behavior. Their fluorescence properties make them potential candidates for various applications:

Fluorescent Sensors: These compounds can act as fluorescent sensors due to their sensitivity to environmental changes. Researchers explore their use in detecting specific analytes or monitoring biological processes.

Biologically Active Compounds: Some derivatives exhibit promising bioactivity, such as antimicrobial, antitumor, or anti-inflammatory effects. Researchers investigate their potential as therapeutic agents.

Kinase Inhibitors: Certain 1H-pyrazolo[3,4-b]quinolines act as kinase inhibitors. These compounds interfere with cellular signaling pathways and may have implications in cancer treatment.

properties

IUPAC Name

methyl 4-[[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-12(2)11-23-19-14(10-13-6-4-5-7-15(13)20-19)18(22-23)21-16(24)8-9-17(25)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMXPVCZACJKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]amino}-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.